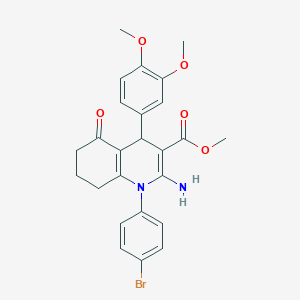

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative with a complex substitution pattern. Its structure features a hexahydroquinoline core substituted at the 1-position with a 4-bromophenyl group, at the 4-position with a 3,4-dimethoxyphenyl moiety, and at the 3-position with a methyl carboxylate ester. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups, creating a unique electronic profile.

Properties

Molecular Formula |

C25H25BrN2O5 |

|---|---|

Molecular Weight |

513.4 g/mol |

IUPAC Name |

methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C25H25BrN2O5/c1-31-19-12-7-14(13-20(19)32-2)21-22-17(5-4-6-18(22)29)28(16-10-8-15(26)9-11-16)24(27)23(21)25(30)33-3/h7-13,21H,4-6,27H2,1-3H3 |

InChI Key |

JXQSCDKYXPODLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)OC)N)C4=CC=C(C=C4)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted hexahydroquinoline compounds.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of hexahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of breast cancer cells (MCF-7) and other tumor types through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Mechanism

- Compound Tested : Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

- Methodology : The compound was subjected to in vitro assays against MCF-7 cell lines.

- Results : Significant inhibition of cell proliferation was observed at concentrations ranging from 10 μM to 50 μM.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives show activity against a range of bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 μg/mL |

| Compound B | S. aureus | 15 μg/mL |

| Compound C | C. albicans | 30 μg/mL |

Inhibition of Enzymatic Activity

Another significant application involves the inhibition of specific enzymes linked to disease pathways. For example, some hexahydroquinoline derivatives have been reported to inhibit polyketide synthase enzymes, which are crucial in the biosynthesis of secondary metabolites in bacteria .

Case Study: Enzyme Inhibition

- Target Enzyme : Polyketide synthase.

- Outcome : The compound showed promising inhibitory effects in biochemical assays, indicating potential for further development as a therapeutic agent against bacterial infections.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Table 2: Neuroprotective Effects Observed

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Study A | SH-SY5Y Neuroblastoma | Reduced oxidative stress markers |

| Study B | Primary Neuronal Cultures | Decreased apoptosis rates |

Synthetic Applications

The synthesis of this compound involves several steps that can be optimized for industrial applications. The ability to modify its structure allows for the development of a library of derivatives with tailored biological activities .

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups, such as the amino and bromophenyl groups, plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hexahydroquinoline derivatives with variable substituents. Below is a comparative analysis of its structural and electronic features relative to analogues documented in recent literature:

Substituent Analysis

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWG): The 4-bromophenyl group in the target compound contrasts with analogues featuring nitro (e.g., ) or nitrile (e.g., ) substituents. Bromine’s moderate EWG effect may optimize reactivity compared to stronger EWGs like nitro, which can overly deactivate the core .

- Electron-Donating Groups (EDG): The 3,4-dimethoxyphenyl group provides stronger EDG effects than methylthio (in ) or thiophene (in ), enhancing electron density at the quinoline core. This could improve binding to biological targets requiring aromatic stacking .

- Steric Profile: The target compound lacks bulky substituents (e.g., 7,7-dimethyl in ), suggesting improved solubility and reduced steric clashes in protein binding pockets compared to more hindered analogues.

Research Findings and Limitations

- Structural Characterization: X-ray crystallography (using programs like SHELXL ) could resolve conformational differences between these compounds, particularly in the hexahydroquinoline ring puckering.

- Activity Data Gaps: While substituent effects are well-theorized (e.g., isovalency principles ), empirical data on biological activity, toxicity, or pharmacokinetics for the target compound and its analogues remain sparse in open literature.

- Synthetic Challenges: The 3,4-dimethoxyphenyl group may complicate synthesis due to steric hindrance during cyclization steps, unlike simpler substituents in .

Biological Activity

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Structural Characteristics

The compound belongs to the hexahydroquinoline family and features several notable substituents:

- Bromophenyl group : Enhances lipophilicity and may influence receptor binding.

- Dimethoxyphenyl group : Potentially increases bioactivity through electron-donating effects.

- Carboxylate moiety : Often associated with biological activity due to its ability to interact with various biological targets.

The molecular formula of the compound is with a molecular weight of approximately 452.32 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. Key findings include:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of hexahydroquinolines exhibit significant antimicrobial properties against a range of pathogens. The presence of the bromophenyl and dimethoxyphenyl groups may enhance these effects by improving membrane permeability or by acting on specific bacterial targets .

- Anticancer Potential : Research indicates that certain hexahydroquinoline derivatives can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways related to cell growth and apoptosis is under investigation. For instance, compounds similar in structure have been shown to inhibit isocitrate dehydrogenase (IDH) mutants in gliomas .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the impact of structural modifications on biological activity:

Case Studies

- Antimicrobial Studies : A study evaluated several hexahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo showed promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Anticancer Activity : In vitro assays demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via multi-component reactions (MCRs), such as Hantzsch-type cyclization, using ethyl/methyl acetoacetate, aldehydes, and ammonium acetate as precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or acetic acid), catalyst choice (e.g., p-toluenesulfonic acid or Lewis acids), and stoichiometric ratios of substituents (e.g., 4-bromophenyl vs. 3,4-dimethoxyphenyl groups). Reaction monitoring via TLC and purification by column chromatography with gradient elution (hexane/ethyl acetate) are critical for isolating the pure product .

Q. How is the crystal structure of this compound determined, and what conformational features influence its molecular interactions?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with crystals grown via slow evaporation of polar aprotic solvents (e.g., DMSO/ethanol mixtures). The boat conformation of the hexahydroquinoline core and equatorial positioning of substituents (e.g., 4-bromophenyl) are key structural features. Non-covalent interactions, such as C–H···O hydrogen bonds and π-π stacking between aromatic rings, stabilize the lattice .

Q. What spectroscopic techniques (NMR, IR, MS) are most effective in characterizing the structural integrity of this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish methyl/methylene groups. The 5-oxo group resonates at δ ~200 ppm in 13C NMR.

- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH₂ bending modes at ~1600 cm⁻¹.

- HRMS : Use ESI+ mode to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of COOCH3 or Br substituents) .

Advanced Research Questions

Q. What strategies are employed to analyze the electronic effects of the 4-bromophenyl and 3,4-dimethoxyphenyl substituents on the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-withdrawing bromo group decreases electron density at C-1, while methoxy groups enhance electron donation at C-4. Solvatochromism studies in varying solvents (e.g., DMSO vs. chloroform) further validate substituent effects on polarity .

Q. How do researchers resolve contradictions between in vitro pharmacological data and computational predictions for this compound’s bioactivity?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent toxicity). To address this:

- Validate computational models (e.g., molecular docking) against crystal structures of target proteins (e.g., calcium channels or kinase inhibitors).

- Perform dose-response assays (IC50/EC50) under standardized conditions (e.g., serum-free media, controlled pH).

- Cross-reference with structural analogs (e.g., ethyl carboxylate derivatives) to isolate substituent-specific effects .

Q. What methodologies are used to study the regioselectivity of nucleophilic/electrophilic reactions involving the hexahydroquinoline core?

Competitive trapping experiments with deuterated reagents (e.g., D2O) or site-directed fluorophores identify reactive sites. For example, the 5-oxo group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the C-2 amino group participates in Schiff base formation. Kinetic studies under varying temperatures (Arrhenius plots) quantify activation barriers for competing pathways .

Q. How is the compound’s stability under various pH and temperature conditions systematically evaluated to inform experimental design?

Accelerated stability studies include:

- pH profiling : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products (e.g., hydrolysis of the ester group).

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds.

- Light exposure : Conduct ICH Q1B photostability tests to assess susceptibility to UV-induced radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.